molecular formula C7H13ClN2O2S B1372301 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 25565-82-6

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B1372301
CAS No.: 25565-82-6
M. Wt: 224.71 g/mol
InChI Key: WFZSXPQAZGJHFI-UHFFFAOYSA-N
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Description

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the thiazolidinedione class. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an aminobutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound produced.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidine ring, resulting in the formation of hydroxyl derivatives.

    Substitution: The aminobutyl side chain can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Hydroxyl derivatives

    Substitution Products: N-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Thiazolidinediones: A class of compounds that share the thiazolidine ring structure and are known for their antidiabetic properties.

    Aminobutyl Derivatives: Compounds that contain the aminobutyl side chain and exhibit similar chemical reactivity.

Uniqueness: 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride is unique due to its specific combination of the thiazolidine ring and aminobutyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S.ClH/c8-3-1-2-4-9-6(10)5-12-7(9)11;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZSXPQAZGJHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride
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3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride

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